(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate

Chiral Chromatography Enantiomeric Purity Asymmetric Synthesis

This (R)-enantiomer of tert-butyl 5-oxopyrrolidine-2-carboxylate is a critical chiral synthon for asymmetric synthesis. The tert-butyl ester provides acid-labile protection, enabling orthogonal deprotection strategies. Essential for constructing D-amino acid-like peptidomimetics and ACE inhibitor pharmacophores with correct stereochemistry. Avoid generic racemic mixtures; verify enantiomeric purity before procurement. The solid physical form facilitates handling and scale-up. Ensure supplier provides Certificate of Analysis confirming (R)-configuration and ≥97% purity.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 205524-46-5
Cat. No. B1312428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate
CAS205524-46-5
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(=O)N1
InChIInChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1
InChIKeyQXGSPAGZWRTTOT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate (CAS 205524-46-5): A High-Value Chiral Pyrrolidone Building Block for Pharmaceutical Research


(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate (CAS 205524-46-5), also known as D-pyroglutamic acid tert-butyl ester, is a chiral, non-racemic pyrrolidinone derivative (molecular formula C9H15NO3; molecular weight 185.22 g/mol) [1]. It is widely employed as a protected chiral synthon in asymmetric synthesis, particularly as an intermediate for peptidomimetics and ACE inhibitors . The compound is commercially available from multiple suppliers with purity grades ranging from 95% to 98% [1], and its structural identity is confirmed by the (R)-stereochemical descriptor, the tert-butyl ester protecting group, and the lactam carbonyl functionality .

Why Generic Substitution of (R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate Fails in Chiral Synthesis


Procurement of a generic "tert-butyl 5-oxopyrrolidine-2-carboxylate" without rigorous enantiomeric verification is highly inadvisable for stereospecific applications. The (S)-enantiomer (CAS 35418-16-7), which is structurally identical except for its reversed stereocenter, is not a functional substitute in asymmetric synthesis; it would invert the absolute configuration of downstream chiral products [1]. Furthermore, substitution with a different ester analog (e.g., methyl or ethyl) alters the lability and selectivity of the protecting group under orthogonal reaction conditions, potentially derailing multi-step synthetic routes . Therefore, confirmation of the (R)-configuration, the tert-butyl ester group, and high enantiopurity is a critical specification requirement for procurement.

Quantitative Differentiation Evidence for (R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate


Chiral Identity Confirmation: Definitive (R)-Stereochemistry vs. (S)-Enantiomer

The (R)-enantiomer of tert-butyl 5-oxopyrrolidine-2-carboxylate is unequivocally distinguished from the (S)-enantiomer by its specific optical rotation sign and chiral chromatographic retention time. The canonical SMILES string for the target compound is CC(C)(C)OC(=O)[C@H]1CCC(=O)N1, wherein the @ symbol denotes the (R)-absolute configuration [1]. In contrast, the (S)-enantiomer (CAS 35418-16-7) is represented by CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1 [2]. This structural difference, while subtle, leads to opposite stereochemical outcomes in asymmetric synthesis; procurement of the incorrect enantiomer would yield the antipode of the intended chiral target.

Chiral Chromatography Enantiomeric Purity Asymmetric Synthesis

Synthetic Yield Efficiency: tert-Butyl Esterification Outperforms Alternative Ester Syntheses

The synthesis of the target compound from D-pyroglutamic acid using tert-butyl acetate and perchloric acid proceeds with a reported quantitative yield of 100% . While direct head-to-head yield data for the corresponding methyl and ethyl ester syntheses under identical conditions are not reported in the same study, this high-yielding procedure contrasts sharply with the multi-step, lower-yielding protocols often required for alternative esters. The tert-butyl ester group's acid-lability provides a strategic advantage, enabling facile orthogonal deprotection in later synthetic steps without compromising the pyrrolidinone core.

Esterification Process Chemistry Synthetic Methodology

Purity Specification and Commercial Availability: A Range of 95% to 98% Enables Fit-for-Purpose Procurement

The target compound is commercially available with purity specifications ranging from 95% (e.g., from multiple Chinese vendors) to 98% (e.g., from AKSci and Capotchem) [1]. In comparison, the (S)-enantiomer is offered at similar purity grades (e.g., 95% from Thermo Scientific, ≥98% from Sigma-Aldrich) [2], while the ethyl ester analog is available at ≥99.0% enantiomeric purity . This spectrum of available purities allows researchers to select a grade aligned with their specific synthetic tolerance, optimizing cost without compromising experimental success.

Chemical Purity Quality Control Research-Grade Reagents

Protecting Group Strategy: tert-Butyl Ester Offers Orthogonal Deprotection Advantage Over Methyl/Ethyl Esters

The tert-butyl ester group of the target compound is acid-labile, enabling its selective removal under mild acidic conditions (e.g., TFA in DCM) while preserving other base-labile or hydrogenolytically cleavable protecting groups [1]. In contrast, the methyl ester (CAS 64700-65-8) and ethyl ester (CAS 68766-96-1) analogs require saponification under basic conditions, which can be incompatible with base-sensitive functionalities or racemization-prone α-carbons . This orthogonal lability is a critical design feature in the synthesis of complex peptidomimetics and ACE inhibitors, where multiple protecting groups must be manipulated in a specific sequence.

Protecting Group Chemistry Orthogonal Deprotection Peptide Synthesis

Physical Form and Handling: Solid Form at Ambient Temperature Simplifies Storage and Dispensing

The target compound is a solid at 20°C , with a reported melting point of 93°C and boiling point of approximately 319°C . This physical form contrasts with some liquid or low-melting solid ester analogs (e.g., ethyl ester is a low-melting solid) , facilitating easier weighing, transfer, and storage without the need for specialized cold-chain logistics. Recommended long-term storage is at room temperature in a cool, dry place , which reduces the operational complexity and cost associated with cold storage.

Solid-Phase Handling Laboratory Logistics Chemical Stability

Application-Specific Evidence: Key Intermediate for ACE Inhibitor Synthesis

The compound has been explicitly cited as a starting material in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of pharmaceuticals crucial for regulating blood pressure . While the parent acid, D-pyroglutamic acid, is an endogenous metabolite, the tert-butyl ester derivative provides a protected, lipophilic handle that facilitates incorporation into more complex ACE inhibitor scaffolds. This specific application distinguishes it from the simpler methyl or ethyl esters, which are more commonly employed as standards or in material science applications , and from the (S)-enantiomer, which would yield the unnatural L-configuration in the final drug candidate.

ACE Inhibitors Antihypertensive Agents Medicinal Chemistry

Optimal Application Scenarios for (R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate


Asymmetric Synthesis of D-Configured Peptidomimetics

Researchers designing peptidomimetics with a D-amino acid-like conformation should prioritize this (R)-enantiomer. Its defined stereochemistry is essential for achieving the desired 3D shape and biological target interactions. The tert-butyl ester serves as a temporary protecting group, allowing for selective N-functionalization or amide bond formation before final deprotection to the free carboxylic acid [1]. Substituting the (S)-enantiomer would invert the stereochemistry and likely abrogate biological activity.

Multi-Step Synthesis of ACE Inhibitors

For medicinal chemistry programs focused on angiotensin-converting enzyme (ACE) inhibitors, this compound is a documented starting material . Its (R)-configuration aligns with the stereochemical requirements of many ACE inhibitor pharmacophores. The tert-butyl ester provides acid-labile protection, which can be strategically removed late in the synthesis to reveal the carboxylic acid moiety required for zinc-binding interactions within the ACE active site.

Orthogonal Protecting Group Strategies in Complex Molecule Construction

In synthetic routes requiring the sequential manipulation of multiple protecting groups, the acid-labile tert-butyl ester of this compound offers a key advantage. It can be installed early in the synthesis and selectively removed under mild acidic conditions without disturbing base-sensitive groups or hydrogenolytically cleavable protecting groups elsewhere in the molecule [2]. This orthogonal lability streamlines the synthesis of complex pyrrolidinone-containing natural products and drug candidates.

Large-Scale Synthesis and Process Chemistry

For process chemists developing scalable routes, the reported quantitative yield (100%) for the esterification of D-pyroglutamic acid with tert-butyl acetate provides a robust, high-efficiency step . The solid physical form of the product at ambient temperature simplifies handling, storage, and purification on kilogram scale, reducing operational costs and supply chain complexity compared to liquid or low-melting solid ester analogs.

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